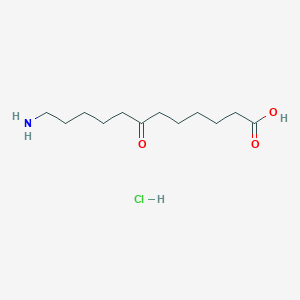
12-Amino-7-oxododecanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Amino-7-oxododecanoic acid hydrochloride is a chemical compound with the molecular formula C12H24ClNO3 and a molecular weight of 265.783 g/mol . It is a derivative of dodecanoic acid, featuring both an amino group and a ketone group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-amino-7-oxododecanoic acid hydrochloride typically involves multiple steps. One common method starts with the saponification of vernonia oil to obtain vernolic acid, which is then hydrogenated to produce cis-12,13-epoxystearic acid . This intermediate is oxidized using periodic acid in tertiary butyl alcohol to yield 12-oxododecanoic acid . The oxoacid is then reacted with hydroxylamine hydrochloride to form 12-oxododecanoic acid oxime, which is catalytically reduced to produce 12-amino-7-oxododecanoic acid . Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
12-Amino-7-oxododecanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
12-Amino-7-oxododecanoic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 12-amino-7-oxododecanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
12-Aminododecanoic acid: Lacks the ketone group present in 12-amino-7-oxododecanoic acid hydrochloride.
11-Aminoundecanoic acid: Has a shorter carbon chain and different functional groups.
12-Mercaptododecanoic acid: Contains a thiol group instead of an amino group.
Uniqueness
This compound is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
871-16-9 |
|---|---|
Molecular Formula |
C12H24ClNO3 |
Molecular Weight |
265.78 g/mol |
IUPAC Name |
12-amino-7-oxododecanoic acid;hydrochloride |
InChI |
InChI=1S/C12H23NO3.ClH/c13-10-6-2-4-8-11(14)7-3-1-5-9-12(15)16;/h1-10,13H2,(H,15,16);1H |
InChI Key |
ZFTYARVNMHXVBJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)CCCCCN)CCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















